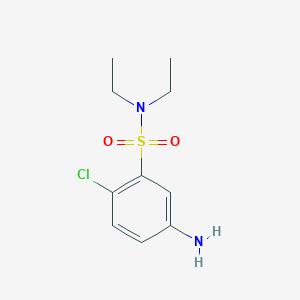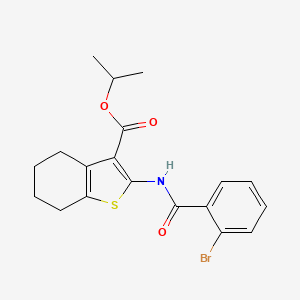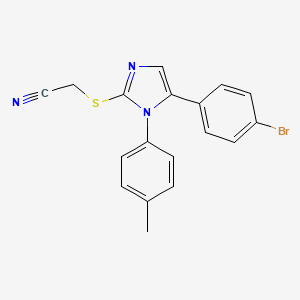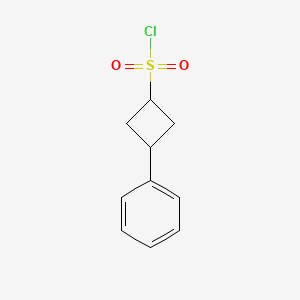
(1-metil-3-fenil-1H-pirazo-5-il)(4-((3-bromopiridin-2-il)oxi)piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule, featuring a combination of a pyridine ring substituted with bromine, a piperidine ring, and a pyrazole ring, all connected through methanone linkage. This unique structure indicates potential reactivity and application across various fields, including medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
This compound’s unique structure makes it valuable in several research areas:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interaction with biological targets, particularly enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, possibly as an inhibitor or modulator of specific biochemical pathways.
Industry: Its derivatives might be useful in creating advanced materials with specific properties, such as polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Step 1: Start with 3-bromopyridine. It undergoes nucleophilic substitution with piperidin-1-ylmethanol to form (3-bromopyridin-2-yl)oxy)piperidin-1-yl) methanol.
Step 2: The hydroxyl group is then activated, possibly through the formation of a sulfonate ester, followed by substitution with (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone to yield the final product.
Industrial Production Methods: Large-scale production of this compound would involve optimizing the reaction conditions like temperature, solvent choice, and catalyst use, to increase yield and purity. Methods like continuous flow reactors could be employed for efficient production.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation, especially at the piperidine ring, forming various oxidized products.
Reduction: The ketone group in methanone can be reduced to an alcohol group.
Substitution: Various substitutions can occur at the bromine site on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Uses reagents like KMnO₄ or H₂O₂ under controlled conditions.
Reduction: Reagents like NaBH₄ or LiAlH₄ are commonly used.
Substitution: Common conditions include the use of bases like NaOH or catalysts like Pd/C in hydrogenation reactions.
Major Products Formed:
Oxidized forms of the compound.
Reduced derivatives, such as alcohols or hydrides.
Substituted derivatives where bromine is replaced with other functional groups.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets. Its structure suggests it could fit into active sites of enzymes or receptors, inhibiting or modifying their activity. The piperidine and pyrazole rings can provide specific binding interactions through hydrogen bonding, hydrophobic effects, or π-π stacking with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
(3-bromopyridin-2-yl)oxy)piperidin-1-yl)acetone.
(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-3-yl)methanone.
Uniqueness: Compared to its analogs, the target compound’s particular substitution pattern provides it with distinctive physical and chemical properties, possibly enhancing its stability, reactivity, and interaction with biological targets. This makes it a compound of interest for further exploration in various fields.
This should cover a comprehensive overview of the compound . Does it help?
Propiedades
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c1-25-19(14-18(24-25)15-6-3-2-4-7-15)21(27)26-12-9-16(10-13-26)28-20-17(22)8-5-11-23-20/h2-8,11,14,16H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKQABMNSSTUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide](/img/structure/B2427832.png)
![4-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2427828.png)
![2-cyano-N-methyl-N-[2-(3-methylphenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2427830.png)
![N-(3-fluoro-4-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2427831.png)


acetate](/img/structure/B2427850.png)
![2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2427851.png)


![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2427840.png)
![Ethyl 2-(3,4-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2427841.png)


